4-Methoxypyrimidine-5-carbonitrile
Overview
Description
4-Methoxypyrimidine-5-carbonitrile is an organic compound with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts and solvents . For instance, a rapid three-component synthesis method can be employed, which involves the reaction of an aldehyde, an amine, and a nitrile under specific conditions .
Industrial Production Methods: . These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction may produce pyrimidine-5-amine derivatives .
Scientific Research Applications
4-Methoxypyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-Methoxypyrimidine-5-carbonitrile and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act as ATP mimicking tyrosine kinase inhibitors, targeting the epidermal growth factor receptor (EGFR) in cancer cells . These compounds inhibit the kinase activity of EGFR, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Methoxypyrimidine-4-carbonitrile: This compound has a similar structure but differs in the position of the methoxy and nitrile groups.
Pyrimidine-5-carbonitrile derivatives: These include various substituted pyrimidine-5-carbonitriles that exhibit different biological activities.
Uniqueness: 4-Methoxypyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and nitrile group at the 5-position make it a valuable intermediate for the synthesis of diverse bioactive compounds .
Properties
IUPAC Name |
4-methoxypyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-5(2-7)3-8-4-9-6/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQKBNITPQFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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